molecular formula C7H4ClFN2S B126716 6-Chloro-5-fluorobenzimidazole-2-thiol CAS No. 142313-30-2

6-Chloro-5-fluorobenzimidazole-2-thiol

Cat. No.: B126716
CAS No.: 142313-30-2
M. Wt: 202.64 g/mol
InChI Key: DQXCFZSRGLNXKW-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Chloro-5-fluorobenzimidazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluorobenzimidazole-2-thiol involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Chloro-5-fluorobenzimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:

  • 5-Chloro-2-fluorobenzimidazole
  • 6-Chloro-2-methylbenzimidazole
  • 5-Fluoro-2-mercaptobenzimidazole

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

5-chloro-6-fluoro-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXCFZSRGLNXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361482
Record name 6-chloro-5-fluorobenzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

142313-30-2
Record name 6-chloro-5-fluorobenzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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